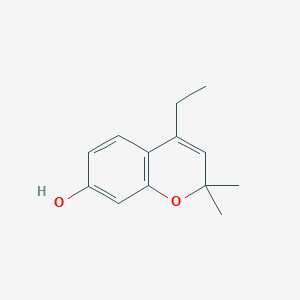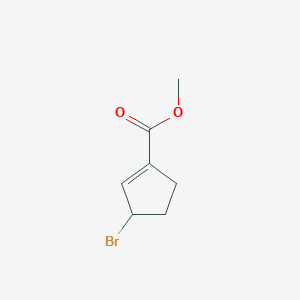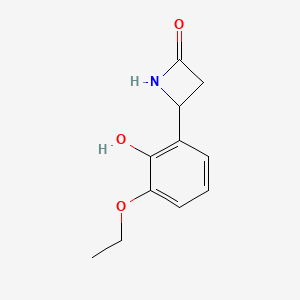
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures.
準備方法
The synthesis of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be achieved through various methods. . This reaction typically involves the reaction of an imine with a ketene to form the azetidinone ring. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product .
化学反応の分析
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative N-deprotection of azetidinones using ceric ammonium nitrate is a well-documented reaction . This reaction involves the removal of the N-protecting group, resulting in the formation of N-unsubstituted azetidinones. Common reagents used in these reactions include ceric ammonium nitrate and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one has a wide range of scientific research applications. In medicinal chemistry, azetidinones are known for their antimicrobial, antiviral, and anti-inflammatory properties . They are also used as intermediates in the synthesis of various biologically active compounds. In the pharmaceutical industry, azetidinones are utilized in the development of new drugs and therapeutic agents . Additionally, these compounds have applications in the field of organic chemistry as building blocks for the synthesis of more complex molecules .
作用機序
The mechanism of action of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be compared with other similar compounds, such as ezetimibe, which is a well-known azetidinone used as a cholesterol absorption inhibitor . While both compounds share the azetidinone core structure, they differ in their substituents and specific biological activities. Ezetimibe, for example, is primarily used in the treatment of hypercholesterolemia, whereas this compound has broader applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(3-ethoxy-2-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-4-7(11(9)14)8-6-10(13)12-8/h3-5,8,14H,2,6H2,1H3,(H,12,13) |
InChIキー |
MIONFUXTRKYLGN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1O)C2CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


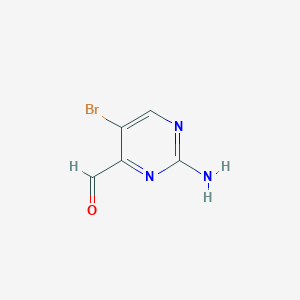
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)

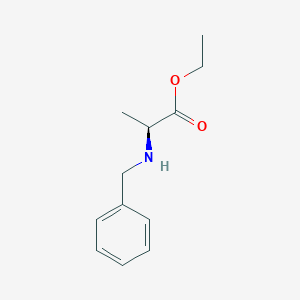
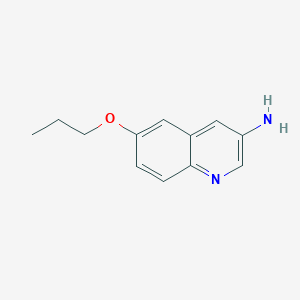
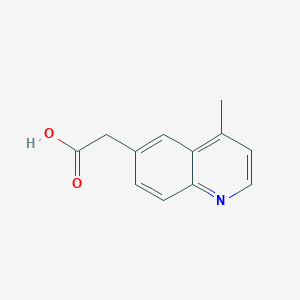
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
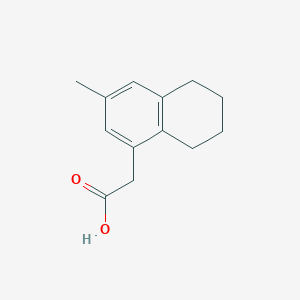
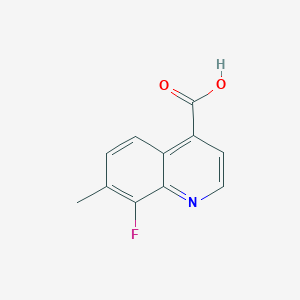

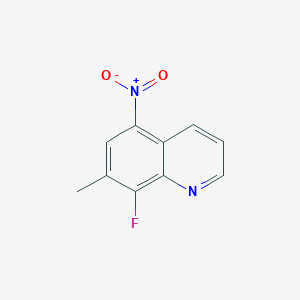
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
